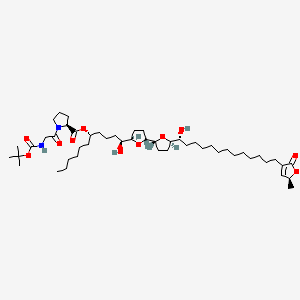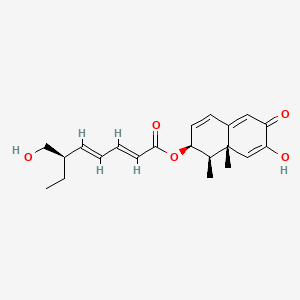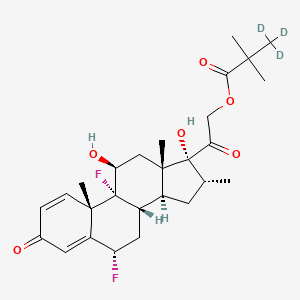
Flumetasone pivalate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flumetasone pivalate-d3 is a synthetic corticosteroid ester with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a deuterated form of flumetasone pivalate, where three hydrogen atoms are replaced by deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Flumetasone pivalate-d3 is synthesized through a multi-step process involving the fluorination of a steroid backbone, followed by esterification with pivalic acid. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and the esterification is carried out using pivaloyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Flumetasone pivalate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which are useful in further pharmacological studies .
Aplicaciones Científicas De Investigación
Flumetasone pivalate-d3 is widely used in scientific research for its anti-inflammatory properties. It is employed in:
Chemistry: Studying the metabolic pathways and degradation products of corticosteroids.
Biology: Investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Developing new formulations and delivery methods for corticosteroids.
Industry: Quality control and stability testing of pharmaceutical products.
Mecanismo De Acción
Flumetasone pivalate-d3 exerts its effects by binding to glucocorticoid receptors, leading to the suppression of the immune response. This binding inhibits the function of the lymphatic system, reduces immunoglobulin and complement concentrations, and prevents antigen-antibody binding. The compound’s anti-inflammatory action is concentrated at the site of application, resulting in a prompt decrease in inflammation, exudation, and itching .
Comparación Con Compuestos Similares
Similar Compounds
Flumetasone: The non-deuterated form of flumetasone pivalate.
Betamethasone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used in various inflammatory conditions.
Uniqueness
Flumetasone pivalate-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C27H36F2O6 |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1/i2D3 |
Clave InChI |
JWRMHDSINXPDHB-MYLXEJMVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C)(C)C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)O |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


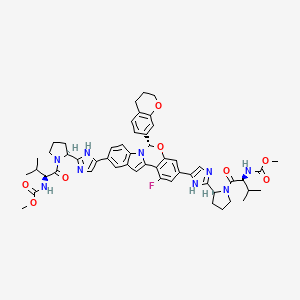
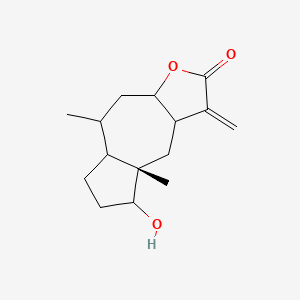
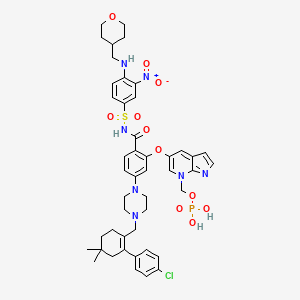
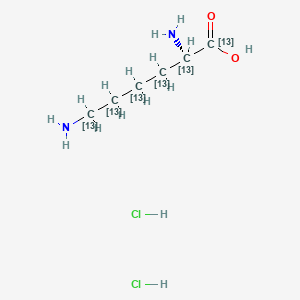


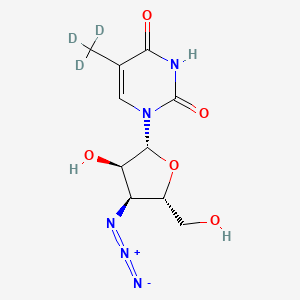
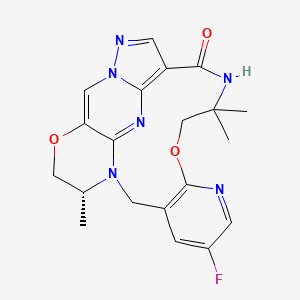
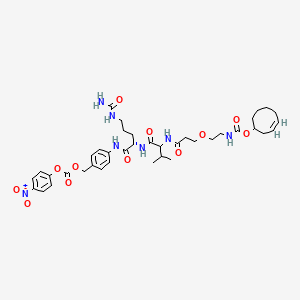
![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
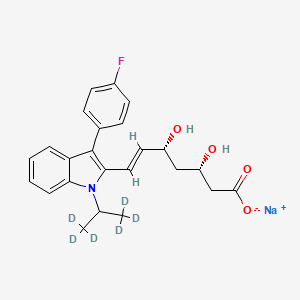
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
